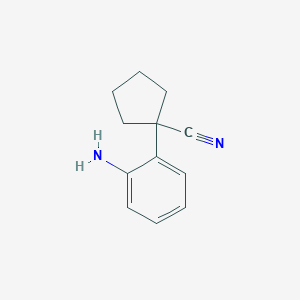

1-(2-Aminophenyl)cyclopentanecarbonitrile

CAS No.:

Cat. No.: VC15770119

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 1-(2-aminophenyl)cyclopentane-1-carbonitrile |

| Standard InChI | InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2 |

| Standard InChI Key | ITTDNDBQKKNEJT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(C#N)C2=CC=CC=C2N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring substituted with a carbonitrile group and a para-aminophenyl moiety. The amino group enables hydrogen bonding and electrostatic interactions, while the nitrile group contributes to metabolic stability and binding affinity in drug design.

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂ | |

| Molecular Weight | 186.25 g/mol | |

| Boiling Point | 375.0 ± 35.0°C (predicted) | |

| Density | 1.11 ± 0.1 g/cm³ (predicted) | |

| Hazard Statements | H411, H341 |

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) were absent in the provided sources, the compound’s structure is validated via synthetic intermediates and reduction steps. For example, the precursor 1-(4-nitrophenyl)cyclopentanecarbonitrile is characterized before catalytic hydrogenation or hydrazine-mediated reduction to yield the final amino product .

Synthetic Methodologies

Industrial-Scale Synthesis

A kilogram-scale synthesis is achieved via the following steps :

-

Formation of 1-(4-Nitrophenyl)cyclopentanecarbonitrile:

-

Reactants: p-Nitrochlorobenzene-zinc reagent, 1-chlorocyclopentanecarbonitrile.

-

Catalyst: Li₂CuCl₄.

-

Solvent: Tetrahydrofuran (THF) at 0–5°C.

-

-

Nitro Group Reduction:

-

Conditions: FeO(OH)/C catalyst, 80% hydrazine hydrate, ethanol, 75°C, 5 hours.

-

Yield: 92.5% with >99.5% HPLC purity.

-

This method emphasizes cost efficiency and scalability, avoiding noble metal catalysts.

Alternative Pathways

A bench-scale approach involves:

-

Cyclopentane Ring Construction: Cyclization of γ-ketonitriles.

-

Amination: Palladium-catalyzed coupling for aryl amine introduction.

Pharmacological Relevance

Role in Drug Development

The compound is a precursor to Apatinib-d8 Hydrochloride, a deuterated analog of the VEGFR-2 inhibitor Apatinib. Deuteriation enhances metabolic stability, extending the drug’s half-life in vivo.

Biological Activity

-

Target Engagement: Binds to VEGFR-2’s ATP-binding pocket, inhibiting angiogenesis.

-

In Vitro Efficacy: IC₅₀ values in low micromolar range for endothelial cell proliferation assays.

Industrial Applications

Scalable Production

The FeO(OH)/C-catalyzed reduction is preferred industrially due to:

-

Cost Efficiency: Avoids platinum-group metals.

-

Sustainability: Ethanol solvent aligns with green chemistry principles .

Quality Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume